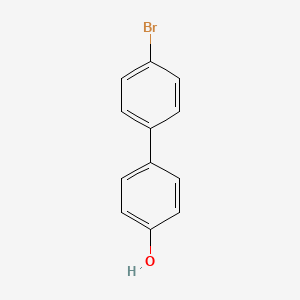

4-Bromo-4'-hydroxybiphenyl

Overview

Description

4-Bromo-4'-hydroxybiphenyl is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Bromo-4’-hydroxybiphenyl, also known as 4-(4-Bromophenyl)phenol, is primarily used as a starting material in various chemical reactions . The primary targets of this compound are the reactants it interacts with during these chemical processes.

Mode of Action

The compound interacts with its targets through a process known as vinylation . In this process, 4-Bromo-4’-hydroxybiphenyl and ethyl acrylate are reacted using a palladium (II) acetate/triphenylphosphine (Pd(OAc)2/PPh3) catalyst .

Biochemical Pathways

The vinylation of 4-Bromo-4’-hydroxybiphenyl leads to the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate as the main product . 4-hydroxybiphenyl and ethyl cinnamate are also formed as side products . These products can then participate in further reactions, affecting various biochemical pathways.

Result of Action

The primary result of the action of 4-Bromo-4’-hydroxybiphenyl is the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate . This compound, along with the side products, can then participate in further reactions, leading to various molecular and cellular effects.

Action Environment

The action of 4-Bromo-4’-hydroxybiphenyl can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the efficiency of the vinylation process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

4-Bromo-4’-hydroxybiphenyl plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo vinylation reactions using catalysts such as Pd(OAc)2/PPh3, resulting in the formation of ethyl 4-(4’-hydroxyphenyl)cinnamate . This compound can also interact with cytochrome P-450-dependent monooxygenases, which are involved in its metabolism . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

4-Bromo-4’-hydroxybiphenyl has been studied for its effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P-450 enzymes can lead to the formation of reactive metabolites that may affect cellular function . Additionally, its ability to undergo vinylation reactions suggests potential impacts on cellular pathways involving phenolic compounds .

Molecular Mechanism

The molecular mechanism of 4-Bromo-4’-hydroxybiphenyl involves its interactions with various biomolecules. The compound can bind to enzymes such as cytochrome P-450, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and the production of reactive metabolites. Additionally, the compound’s ability to undergo vinylation reactions highlights its potential to form covalent bonds with other biomolecules, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-4’-hydroxybiphenyl can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Bromo-4’-hydroxybiphenyl can form stable self-assembled structures through intermolecular hydrogen and halogen bonds . Exposure to UV light can lead to the formation of biphenyl biradicals, indicating potential degradation pathways . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 4-Bromo-4’-hydroxybiphenyl can vary with different dosages in animal models. Studies have shown that the compound can interact with cytochrome P-450 enzymes, leading to the formation of reactive metabolites . At higher doses, these metabolites may cause toxic or adverse effects. It is important to determine the threshold doses that result in beneficial versus harmful effects to ensure safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

4-Bromo-4’-hydroxybiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive metabolites. The compound’s ability to undergo vinylation reactions also suggests its involvement in pathways related to phenolic compounds . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 4-Bromo-4’-hydroxybiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in methanol and partial solubility in water suggest that it can be transported through aqueous environments . Additionally, its ability to form self-assembled structures through intermolecular hydrogen and halogen bonds may affect its localization and accumulation within cells .

Subcellular Localization

4-Bromo-4’-hydroxybiphenyl’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to form stable self-assembled structures suggests that it may localize to specific compartments or organelles within the cell . Additionally, its interactions with cytochrome P-450 enzymes indicate potential localization to the endoplasmic reticulum, where these enzymes are predominantly found . Understanding the subcellular localization of 4-Bromo-4’-hydroxybiphenyl is essential for elucidating its effects on cellular function.

Biological Activity

4-Bromo-4'-hydroxybiphenyl (CAS No. 29558-77-8) is an organic compound classified as a biphenyl derivative, characterized by the presence of a bromine atom and a hydroxyl group at the para positions of the biphenyl structure. Its molecular formula is CHBrO, with a molecular weight of approximately 249.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and environmental health.

- Molecular Formula : CHBrO

- Molecular Weight : 249.1 g/mol

- Melting Point : 164°C to 166°C

- Solubility : Limited in water; soluble in methanol and organic solvents

Biological Activity Overview

Research on this compound has primarily focused on its metabolic pathways, cytotoxicity, and potential therapeutic applications. The compound is known to undergo metabolic transformation in biological systems, leading to the formation of various hydroxylated metabolites, which may contribute to its biological effects.

Metabolism and Toxicological Studies

Studies indicate that this compound is metabolized primarily to 4-hydroxybiphenyl (HBP), which has been associated with various health effects, including carcinogenicity. A significant body of research suggests that biphenyl compounds, including their hydroxylated derivatives, can induce bladder tumors in animal models:

| Study | Animal Model | Duration | Dose (mg/kg/day) | Tumor Findings |

|---|---|---|---|---|

| Umeda et al., 2002 | Rat (F344) | 24 months | M: 0, 36.4, 110, 378; F: 0, 42.7, 128, 438 | Males showed bladder tumors; females did not |

| Shiraiwa et al., 1989 | Rat (Wistar) | 17 months | M: 0, 165, 353; F: 0, 178, 370 | No treatment-related tumors |

| Umeda et al., 2005 | Rat (BDF) | 24 months | M: 0, 97, 291, 1,050; F: 0, 134, 414, 1,420 | Males showed decreased incidence of hepatocellular adenomas with increasing dose |

These findings suggest a potential link between exposure to biphenyl compounds and the development of cancerous lesions in specific tissues.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to or derived from biphenyls exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The IC values for related compounds against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have been reported to provide insights into their potential as anticancer agents .

Case Studies and Research Findings

Recent studies have explored the synthesis of metal complexes involving biphenyl derivatives for enhanced biological activity. For example:

- Synthesis of Pt(II) Complexes : A study demonstrated that a Pt(II) complex involving hydroxymethyl-substituted biphenyls exhibited significant anticancer properties through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Activity : Research has indicated that certain derivatives of hydroxybiphenyls possess antimicrobial properties, suggesting potential applications in treating infections .

Properties

IUPAC Name |

4-(4-bromophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUBXNBYMCVENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183740 | |

| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-77-8 | |

| Record name | 4-Bromo-4′-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029558778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29558-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29558-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4M61S0BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.